

Application of Thiazolidine-4-carboxylic Acid in Peptide Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: Sodium (R)-thiazolidine-4-carboxylate

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Introduction

Thiazolidine-4-carboxylic acid (Thz or thiaproline), a cyclic amino acid analogue of proline where the γ -carbon of the pyrrolidine ring is replaced by a sulfur atom, has emerged as a versatile tool in peptide science.^{[1][2][3]} Its unique structural and chemical properties offer distinct advantages in peptide synthesis, including its use as a proline mimic to influence peptide conformation, a building block for peptidomimetics, and a masked cysteine residue for applications such as native chemical ligation (NCL) and peptide cyclization.^{[1][4][5][6]} This document provides detailed application notes and experimental protocols for the incorporation and utilization of thiazolidine-4-carboxylic acid in peptide synthesis.

Key Applications

- Proline Analogue for Conformational Control:** Thz can be incorporated into peptide sequences as a substitute for proline to modulate the cis/trans isomerization of the Xaa-Pro bond, a rate-limiting step in protein folding. The presence of the sulfur atom alters the ring pucker and electronic properties compared to proline, influencing the local peptide backbone conformation.^[2] This can be leveraged to stabilize specific secondary structures, such as β -turns, or to probe the conformational requirements for biological activity.

- **Cysteine Prodrug in Native Chemical Ligation (NCL):** The thiazolidine ring at the N-terminus of a peptide serves as a protected form of cysteine.^{[4][7]} This is particularly valuable in multi-segment peptide synthesis strategies like NCL. Following the ligation of a peptide fragment with a C-terminal thioester to the N-terminal thiazolidine-containing peptide, the thiazolidine ring can be selectively deprotected to reveal the free cysteine residue for a subsequent ligation reaction.^{[4][7]} This one-pot, sequential ligation approach streamlines the synthesis of large peptides and proteins.
- **Peptidomimetics and Drug Design:** Thiazolidine-4-carboxylic acid and its derivatives are utilized as scaffolds for the synthesis of peptidomimetics.^{[8][9]} By incorporating the thiazolidine ring, researchers can create novel molecular architectures with improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation, and potent biological activities, including enzyme inhibition.^{[10][11][12]}
- **Peptide Cyclization:** The formation of a thiazolidine ring between an N-terminal cysteine and a C-terminal aldehyde or a precursor thereof is an efficient method for peptide macrocyclization.^{[1][13]} This intramolecular cyclization can be performed under mild conditions and is a valuable strategy for constraining peptide conformation, which can lead to increased receptor affinity and biological activity.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Thiazolidine-4-carboxylic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-L-Thiazolidine-4-carboxylic acid (Fmoc-Thz-OH) into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

- Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
- Fmoc-protected amino acids

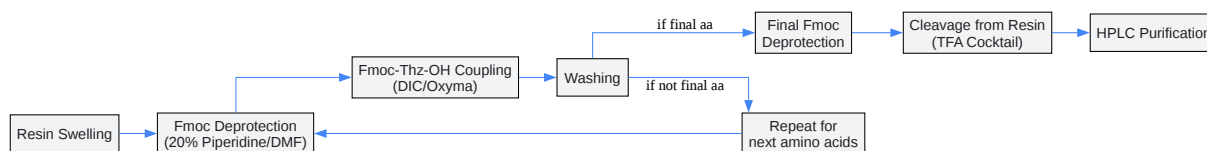
- Fmoc-L-Thiazolidine-4-carboxylic acid (Fmoc-Thz-OH)
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Dichloromethane (DCM)
- Methanol (MeOH)
- Diisopropylethylamine (DIEA)
- TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes.
 - Drain and repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
- Coupling of Fmoc-Thz-OH:
 - In a separate vial, dissolve Fmoc-Thz-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

- Pre-activate for 5-10 minutes at room temperature.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
- Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
- Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings.
- Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under a stream of nitrogen.
 - Add the TFA cleavage cocktail to the resin.
 - Agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide under vacuum.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[\[14\]](#)[\[15\]](#)[\[16\]](#)

Workflow for SPPS Incorporation of Thz



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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Thiazolidine-4-carboxylic acid.

Protocol 2: Deprotection of N-terminal Thiazolidine to Cysteine

This protocol describes the ring-opening of an N-terminal thiazolidine to reveal a cysteine residue, a key step in sequential native chemical ligation.

Materials:

- Thiazolidine-containing peptide
- Ligation Buffer: 6 M Guanidine-HCl, 200 mM Na₂HPO₄, pH 7.0-7.5
- Deprotection Buffer: 0.2 M Methoxyamine hydrochloride in 6 M Guanidine-HCl, 0.2 M Na₂HPO₄, pH 3.5-4.0[4][7]
- 4-mercaptophenylacetic acid (MPAA)
- Tris(2-carboxyethyl)phosphine (TCEP)
- RP-HPLC system for monitoring and purification

Procedure:

- Perform the first Native Chemical Ligation (NCL):

- Dissolve the N-terminal thiazolidine peptide and the C-terminal thioester peptide fragment in the ligation buffer.
- Add MPAA and TCEP to catalyze the reaction.^[17]
- Monitor the reaction by RP-HPLC until completion.
- Thiazolidine Deprotection:
 - To the crude ligation mixture, add 2 volumes of the deprotection buffer.
 - Adjust the pH to 3.5-4.0 if necessary.
 - Incubate the reaction at 37 °C for 2-4 hours.^{[18][19]}
 - Monitor the deprotection by LC-MS to confirm the conversion of the thiazolidine to cysteine.^{[2][18]}
- Purification: Purify the resulting peptide with the newly exposed N-terminal cysteine by RP-HPLC.
- Subsequent Ligation: The purified peptide is now ready for the next NCL reaction.

Thiazolidine Deprotection Workflow for NCL



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Caption: Workflow for N-terminal thiazolidine deprotection in sequential Native Chemical Ligation.

Protocol 3: Peptide Cyclization via Intramolecular Thiazolidine Formation

This protocol outlines a general procedure for the cyclization of a linear peptide containing an N-terminal cysteine and a C-terminal aldehyde (or a precursor).^[1]

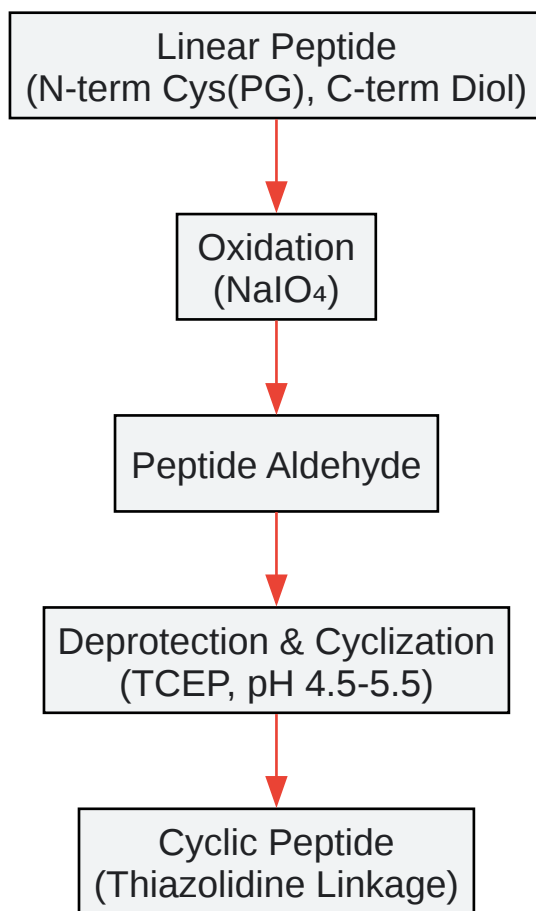
Materials:

- Linear peptide precursor with N-terminal Cys(Trt or other protecting group) and a C-terminal aldehyde precursor (e.g., a diol).
- Sodium periodate (NaIO_4)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5-5.5)
- RP-HPLC system for monitoring and purification

Procedure:

- Generation of the C-terminal Aldehyde:
 - Dissolve the linear peptide precursor in the aqueous buffer.
 - Add a solution of NaIO_4 (1.2 eq.) to the peptide solution.
 - Stir at room temperature for 15-30 minutes.
 - Monitor the oxidation by RP-HPLC.
- Deprotection of Cysteine and Cyclization:
 - To the reaction mixture containing the peptide aldehyde, add TCEP (5-10 eq.).
 - Adjust the pH to 4.5-5.5.
 - Stir at room temperature and monitor the cyclization by RP-HPLC. The reaction time can vary from a few hours to 24 hours depending on the peptide sequence.^[1]
- Purification: Purify the cyclic peptide by RP-HPLC.

Peptide Cyclization via Thiazolidine Formation



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Caption: Workflow for peptide cyclization through intramolecular thiazolidine formation.

Data Presentation

Table 1: Yields of Peptide Cyclization via Thiazolidine Formation

Peptide Sequence	Ring Size	pH	Time (h)	Yield (%)	Reference
C(StBu)GIGP GRAFGK(Ser)- β Ala	20	4.2	72	90	[13]
CGRAG	5	5.5	1	>95	[1]
C(StBu)GRA G-Gly-OEt	6	5.5	6	>95	[1]
Ac-C(StBu) (G) ₁₀ K(Ser)- β Ala-NH ₂	12	5.5	1	>95	[1]
Ac-C(StBu) (G) ₂₄ K(Ser)- β Ala-NH ₂	26	5.5	0.5	>95	[1]

Table 2: Biological Activity of Thiazolidine-Containing Peptides (Enzyme Inhibition)

Compound	Target Enzyme	IC ₅₀ (μM)	Reference
Thiazolidine-2,4-dione derivative C23	α-glucosidase	0.52 ± 0.06	[20]
Thiazolidinedione derivative 22	VEGFR-2	0.079	[21]
Thiazolidine-4-carboxylic acid derivative 5e	α-amylase	24.13 μg/ml	[10]
Thiazolidine-4-carboxylic acid derivative 5f	α-glucosidase	22.76 μg/ml	[10]
Thiazolidine-4-carboxylic acid derivative 1d	Avian Influenza Virus Neuraminidase	3.47	[11]

Conclusion

Thiazolidine-4-carboxylic acid is a valuable and versatile building block in peptide synthesis. Its application as a proline analogue allows for the fine-tuning of peptide conformation, while its use as a masked cysteine residue provides a powerful tool for the synthesis of large peptides and proteins via native chemical ligation. Furthermore, the thiazolidine moiety serves as a key component in the design of peptidomimetics and for achieving efficient peptide cyclization. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize thiazolidine-4-carboxylic acid in their peptide-based research and drug development endeavors.

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